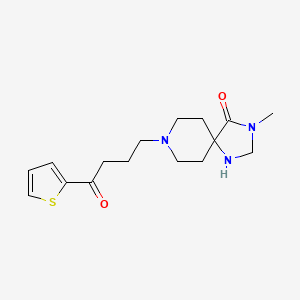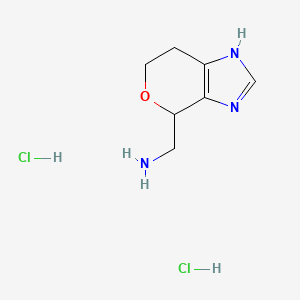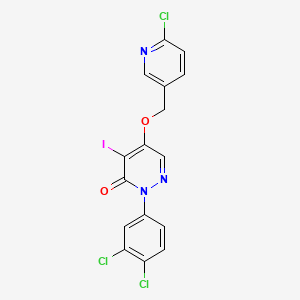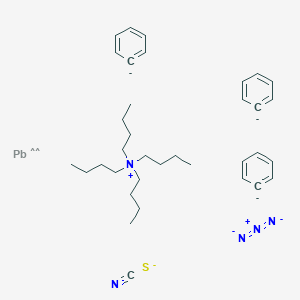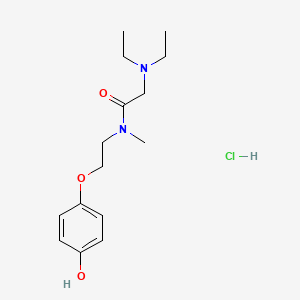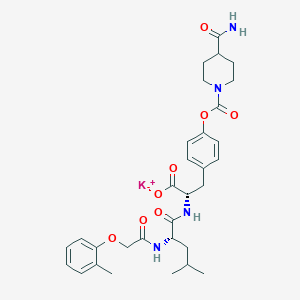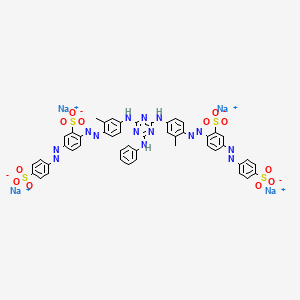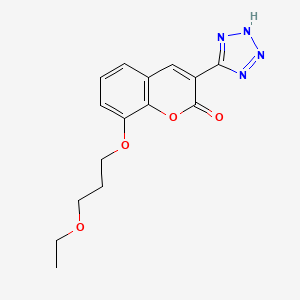
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methylethyl)-3-(2-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methylethyl)-3-(2-pyridinyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methylethyl)-3-(2-pyridinyl)- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may result in halogenated compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methylethyl)-3-(2-pyridinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
2H-Benzimidazol-2-one: Lacks the additional substituents found in the target compound.
Pyridine Derivatives: Compounds containing the pyridine ring with various substituents.
Uniqueness
The uniqueness of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methylethyl)-3-(2-pyridinyl)- lies in its specific combination of functional groups, which may confer unique biological and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
89659-89-2 |
|---|---|
Formule moléculaire |
C15H15N3O |
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
1-propan-2-yl-3-pyridin-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C15H15N3O/c1-11(2)17-12-7-3-4-8-13(12)18(15(17)19)14-9-5-6-10-16-14/h3-11H,1-2H3 |
Clé InChI |
LUOAQZKZINRMNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=CC=CC=C2N(C1=O)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


